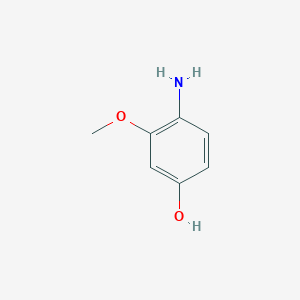

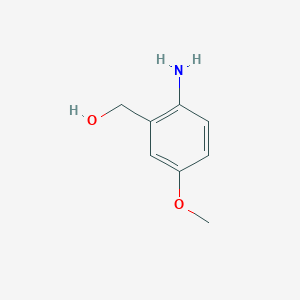

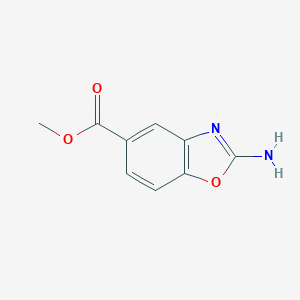

4-氨基-3-甲氧基苯酚

描述

4-Amino-3-methoxyphenol is a natural product found in Solanum nigrum with data available.

科学研究应用

合成聚合物中的抗氧化活性

4-氨基-3-甲氧基苯酚: 作为合成聚合物中的抗氧化剂具有潜在应用价值。 该化合物可以聚合成具有显著增强抗氧化性能的材料,这对于防止各种应用中的氧化应激至关重要 。这些聚合物可用于医疗器械、包装材料和其他需要氧化稳定性的产品中。

酶促聚合

像4-氨基-3-甲氧基苯酚这样的酚类化合物的酶促聚合为合成聚合酚提供了一种环境友好且更安全的方法。 这种方法对于需要生物相容性和无毒性的应用尤其重要,例如在医药和食品包装中 。

紫外线吸收和阻燃性

4-氨基-3-甲氧基苯酚: 衍生物在生产塑料、粘合剂和涂料方面具有价值。 它们用作紫外线吸收剂和阻燃剂,提高了这些材料的热稳定性和阻燃性,这对于建筑和汽车行业的安全性至关重要 。

生物应用

由于其酚类结构,4-氨基-3-甲氧基苯酚表现出对生物系统有益的特性。 它可以作为自由基清除剂,可能有助于开发保护细胞免受氧化损伤的治疗剂 。

材料科学

在材料科学中,4-氨基-3-甲氧基苯酚可以接枝到生物相容性聚合物上以增强其性能。 例如,接枝到壳聚糖或聚(烯丙胺)上可以提高材料的抗氧化活性,使其适用于高级生物医学应用 。

化学合成

4-氨基-3-甲氧基苯酚: 用作合成更复杂有机化合物的先驱体。 它的反应活性允许创建各种衍生物,这些衍生物可以作为生产药物和农用化学品的中间体 。

化妆品行业

在化妆品行业中,4-氨基-3-甲氧基苯酚可以利用其抗氧化性能。 它有助于稳定配方并保护皮肤免受氧化应激,从而延长产品的保质期并增强其保护功能 。

环境应用

该化合物作为抗氧化剂的能力也使其成为环境应用的候选者。 它可以用于需要中和自由基的过程,例如在水处理和空气净化系统中 。

作用机制

Target of Action

4-Amino-3-methoxyphenol, a type of methoxyphenolic compound, primarily targets human airway cells . These cells play a central role in the inflammatory response in asthma and other diseases .

Mode of Action

The compound interacts with its targets by inhibiting the binding of the RNA-binding protein HuR to mRNA . This interaction results in the inhibition of multiple inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 .

Biochemical Pathways

Methoxyphenolic compounds, which include 4-amino-3-methoxyphenol, are known to be involved in the biodegradation of aromatic metabolites . These compounds are common in nature as components of lignin, coal, and oil .

Result of Action

The molecular and cellular effects of 4-Amino-3-methoxyphenol’s action include the inhibition of multiple inflammatory mediators in human airway cells . This suggests that the compound may have potential anti-inflammatory effects .

未来方向

Phenolic compounds like 4-Amino-3-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .

生化分析

Biochemical Properties

It is known that phenolic compounds, including 4-Amino-3-methoxyphenol, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related methoxyphenolic compounds have been shown to exhibit anti-inflammatory effects in human airway cells . These compounds can inhibit the expression of various inflammatory mediators, suggesting that 4-Amino-3-methoxyphenol may have similar effects on cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Amino-3-methoxyphenol is not well-defined. It is known that phenolic compounds can interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression

Metabolic Pathways

The metabolic pathways involving 4-Amino-3-methoxyphenol are not well-characterized. Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors

属性

IUPAC Name |

4-amino-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJQUUPSLJTKKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600281 | |

| Record name | 4-Amino-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61638-01-5 | |

| Record name | 4-Amino-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

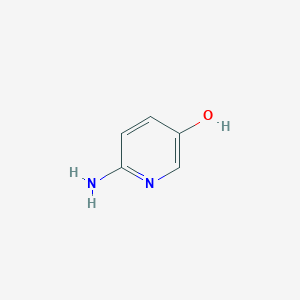

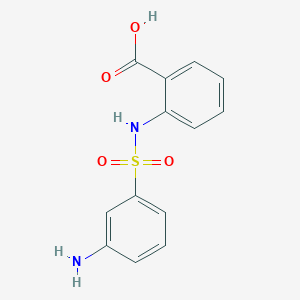

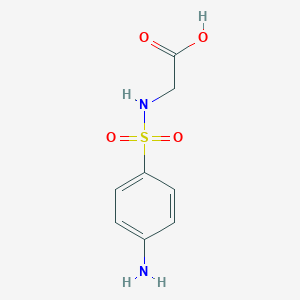

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

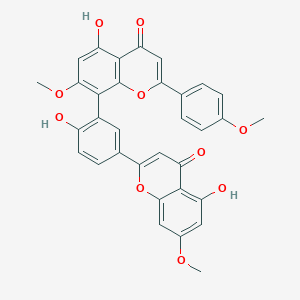

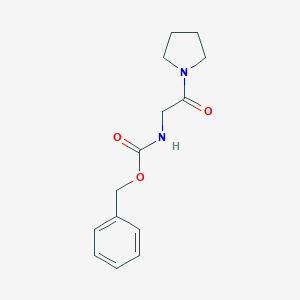

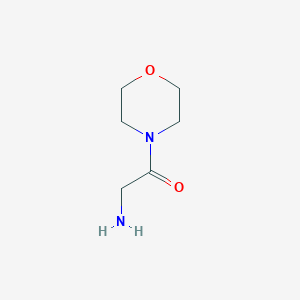

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate](/img/structure/B112783.png)

![4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B112786.png)